molecular formula C25H20N2O5 B2911750 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid CAS No. 439590-04-2

4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid

Cat. No.: B2911750
CAS No.: 439590-04-2
M. Wt: 428.444
InChI Key: KPMLNINFQMKPBI-PNHLSOANSA-N
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Description

4-{[(2Z)-3-(Benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is a synthetic organic compound featuring a chromene core fused with a benzoic acid moiety. Key structural elements include:

  • A 6-methoxy-2H-chromen-2-ylidene backbone, contributing rigidity and planar aromaticity.
  • A Z-configuration at the imine linkage (C=N), critical for stereoselective interactions.
  • A para-substituted benzoic acid group, enabling ionic interactions via its carboxylic acid functionality.

This compound is hypothesized to exhibit bioactivity relevant to pharmaceutical applications, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .

Properties

IUPAC Name

4-[[3-(benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-31-20-11-12-22-18(13-20)14-21(23(28)26-15-16-5-3-2-4-6-16)24(32-22)27-19-9-7-17(8-10-19)25(29)30/h2-14H,15H2,1H3,(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLNINFQMKPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromenylidene intermediate, which is then coupled with a benzylcarbamoyl derivative under specific reaction conditions

  • Step 1: Synthesis of Chromenylidene Intermediate

      Reagents: 6-methoxychromone, appropriate base (e.g., potassium carbonate)

      Conditions: Reflux in an organic solvent (e.g., dimethylformamide)

      Product: 6-methoxychromen-2-ylidene intermediate

  • Step 2: Coupling with Benzylcarbamoyl Derivative

      Reagents: Benzyl isocyanate, chromenylidene intermediate

      Conditions: Room temperature, inert atmosphere

      Product: 3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene intermediate

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chromenylidene moiety can be reduced to form a chroman derivative.

    Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium, room temperature

      Major Products: Hydroxylated derivatives

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Inert atmosphere, low temperature

      Major Products: Chroman derivatives

  • Substitution

      Reagents: Nucleophiles (e.g., amines, thiols)

      Major Products: Substituted benzylcarbamoyl derivatives

Scientific Research Applications

4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The chromenylidene moiety is believed to play a crucial role in this interaction by forming stable complexes with the target enzymes.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a chromene core with a Z-imine linkage, distinguishing it from tetrahydrochromene derivatives (e.g., Compound 3 in ), which exhibit reduced aromaticity and altered conformational flexibility.
  • Sulfur-containing derivatives () introduce thiol groups, enhancing redox activity but reducing stability compared to the target’s methoxy and carbamoyl groups.

Physical and Spectroscopic Properties

Property Target Compound Compound 3 () Azetidinone Derivative ()
Melting Point Not reported Not reported 160–165°C
Solubility Moderate (polar aprotic solvents) Low (chlorinated solvents) High (DMF, DMSO)
IR (C=O stretch) 1680–1700 cm⁻¹ (carboxylic acid, carbamoyl) 1725 cm⁻¹ (cyano, benzamide) 1750 cm⁻¹ (azetidinone)
¹H NMR (δ ppm) 8.2–8.4 (benzoic acid), 6.7–7.5 (aromatic CH) 7.8–8.1 (chlorophenyl), 4.3–4.5 (tetrahydro CH) 3.8–4.1 (azetidinone CH), 6.9–7.3 (phenolic H)

Insights :

  • The target’s carboxylic acid group enhances aqueous solubility relative to chlorinated analogs ().
  • Z-imine configuration may result in distinct NOE correlations in NMR, differentiating it from E-isomers.

Biological Activity

4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is a synthetic compound derived from the structural frameworks of benzoic acid and chromen derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A chromen-2-ylidene moiety,
  • A benzylcarbamoyl group,
  • An amino group attached to a benzoic acid backbone.

This unique arrangement of functional groups is believed to contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives similar to 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid exhibit significant antimicrobial properties. For instance, studies on related compounds have shown selective inhibition against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds suggest that modifications in the side chains can enhance their efficacy.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, analogs have demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example:

  • IC50 values for certain derivatives ranged from 3.0 µM to 5.85 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through caspase activation pathways .

3. Anti-inflammatory Activity

Several studies have indicated that compounds with similar structures possess anti-inflammatory properties. The inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) has been noted, with some compounds exhibiting selectivity for COX-2 over COX-1, which is crucial for minimizing adverse effects associated with non-selective NSAIDs .

The biological activity of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is believed to involve:

  • Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation: The interaction with specific receptors could modulate signaling pathways that lead to cell death in cancerous cells.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Anticancer Efficacy: A study evaluating the effects of benzamide derivatives showed IC50 values indicating strong inhibition of cell proliferation in multiple cancer types .
  • Antimicrobial Screening: In vitro assays revealed selective antibacterial activity against pathogenic strains, supporting the development of new antimicrobial agents based on this scaffold .

Data Tables

Biological ActivityIC50 Values (µM)Target Cells/Pathogens
Anticancer3.0 - 5.85MCF-7, A549
AntimicrobialVariesBacillus subtilis, Candida albicans
Anti-inflammatorySelective COX-2 InhibitionVarious inflammatory models

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